molecular formula C10H15NO B8093238 (R)-1-amino-2-methyl-1-phenyl-propan-2-ol

(R)-1-amino-2-methyl-1-phenyl-propan-2-ol

Cat. No.: B8093238
M. Wt: 165.23 g/mol
InChI Key: FAKPSIGKWYUNJZ-SECBINFHSA-N
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Description

(R)-1-amino-2-methyl-1-phenyl-propan-2-ol (CAS 826-60-8) is a chiral amino alcohol of significant interest in scientific research. With a molecular formula of C10H15NO and a molecular weight of 165.23 g/mol, this compound serves as a key intermediate in organic synthesis and pharmaceutical development . Compounds within this structural class have been identified as critical precursors or analogs in the synthesis of various pharmacologically active agents, and their stability is a subject of study in forensic investigations . The stereochemistry of such compounds is crucial, as the (R)-enantiomer can exhibit distinct biological activity and selectivity, making it valuable for studying structure-activity relationships and metabolic pathways . As a building block, this compound is useful for exploring new synthetic routes and developing analytical methods, such as HPLC, for the detection and quantification of related substances in complex matrices . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet for proper handling information, as this compound may be associated with specific health hazards .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R)-1-amino-2-methyl-1-phenylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-10(2,12)9(11)8-6-4-3-5-7-8/h3-7,9,12H,11H2,1-2H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAKPSIGKWYUNJZ-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C1=CC=CC=C1)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@@H](C1=CC=CC=C1)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201277997
Record name (βR)-β-Amino-α,α-dimethylbenzeneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201277997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110480-87-0
Record name (βR)-β-Amino-α,α-dimethylbenzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110480-87-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (βR)-β-Amino-α,α-dimethylbenzeneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201277997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Methodologies for the Enantioselective Synthesis and Preparation of R 1 Amino 2 Methyl 1 Phenyl Propan 2 Ol

Asymmetric Synthesis Routes to (R)-1-amino-2-methyl-1-phenyl-propan-2-ol Precursors

The creation of the single stereocenter in the target molecule with high enantiopurity is the primary challenge. Asymmetric synthesis of precursors is a direct approach to install this chirality early in the synthetic sequence.

The chiral pool comprises abundant and inexpensive, enantiomerically pure natural products that serve as versatile starting materials. For the synthesis of this compound, amino acids are particularly suitable candidates. While many natural amino acids possess the (S)-configuration, their (R)-enantiomers are often accessible.

(R)-phenylglycine is an ideal starting material from the chiral pool, as it already contains the required (R)-configured stereocenter bearing a phenyl and an amino group. The synthetic challenge is then reduced to the elaboration of the carboxylic acid moiety into the 2-hydroxy-2-methylpropyl group. A potential route involves the conversion of the carboxylic acid of an N-protected (R)-phenylglycine to a methyl ester, followed by reaction with an excess of a methyl Grignard reagent (MeMgBr) or methyllithium (B1224462) (MeLi). This would form the tertiary alcohol after hydrolysis, yielding the target compound.

Alternatively, L-phenylalanine, a readily available amino acid, can be used to generate chiral precursors through biocatalytic transformations. nih.govhims-biocat.eu Although L-phenylalanine has the opposite (S)-configuration, the enzymatic cascades developed for it could potentially be applied to the less common but available D-phenylalanine to access the desired (R)-stereochemistry.

Asymmetric catalytic reduction, particularly of prochiral imines, is one of the most efficient methods for synthesizing chiral amines. acs.org A key precursor to this compound is the corresponding ketimine. The synthesis would involve the asymmetric reduction of an imine derived from a ketone such as 1-phenyl-2-methyl-2-hydroxypropan-1-one.

Recent advances have focused on replacing expensive and toxic noble metal catalysts (like Rh, Ru, Ir) with earth-abundant metals such as manganese. Chiral Mn(I) complexes have demonstrated high efficacy in the asymmetric transfer hydrogenation (ATH) of a wide array of ketimines. acs.org Using ammonia-borane (NH₃·BH₃) as a mild hydrogen source, these catalysts can achieve excellent yields and enantioselectivities for challenging substrates. acs.org The mechanism is believed to proceed through an outer-sphere hydride delivery, influenced by noncovalent interactions between the manganese hydride species and the substrate. acs.org

The performance of such manganese catalysts on related substrates suggests their potential applicability for the synthesis of the target amino alcohol.

Table 1: Manganese-Catalyzed Asymmetric Transfer Hydrogenation of Representative Ketimines

EntrySubstrate (Imine)Catalyst Loading (mol %)Yield (%)Enantiomeric Excess (ee, %)
1N-(1-phenylethylidene)aniline2.09791
2N-(1-(4-methoxyphenyl)ethylidene)aniline2.09895
3N-(1-(thiophen-2-yl)ethylidene)aniline2.09598
4N-(1,2-diphenylethylidene)aniline2.09999
5N-(1-(naphthalen-2-yl)ethylidene)aniline2.09497

This table is adapted from research findings on manganese-catalyzed ATH of various ketimines, illustrating the general effectiveness of the methodology. acs.org

Diastereoselective Synthesis Strategies for this compound

While the target molecule itself possesses only one stereocenter, diastereoselective strategies are fundamental in the synthesis of more complex amino alcohols with multiple stereocenters. These methods control the relative stereochemistry between a newly formed stereocenter and a pre-existing one. For analogues of the target compound where the C2 position is also chiral (e.g., by having different alkyl substituents instead of two methyl groups), these approaches would be critical.

Chiral auxiliaries are temporary functional groups that are attached to a substrate to direct the stereochemical course of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. The Ellman sulfinamide chemistry is a powerful example. An N-sulfinylimine (e.g., derived from benzaldehyde (B42025) and a chiral sulfinamide) can be used to direct the addition of a nucleophile in a highly diastereoselective manner.

For a related target with two stereocenters, one could envision the addition of an enolate, such as the lithium enolate of a ketone, to a chiral N-tert-butanesulfinylimine of benzaldehyde. This addition would create a β-amino ketone with high diastereoselectivity, which could then be selectively reduced to form the desired amino alcohol. Such strategies have proven effective for the synthesis of 1,3-amino alcohols. orgsyn.org

Stereospecific transformations are reactions where the stereochemistry of the product is directly determined by the stereochemistry of the starting material. A powerful modern example is the palladium-catalyzed allylic C-H amination. nih.gov This method can convert chiral homoallylic N-tosyl carbamates into vinyl oxazolidinones with high diastereoselectivity. These products can then be readily converted into syn-1,2-amino alcohols. nih.gov

This approach streamlines the synthesis by directly functionalizing a C-H bond, avoiding the need for pre-oxidized substrates. nih.gov The mechanism involves a Pd(II)/bis-sulfoxide mediated C-H cleavage to generate a π-allylPd intermediate, followed by nucleophilic attack of the nitrogen. This methodology represents a significant advance for accessing stereochemically defined 1,2-amino alcohols. nih.gov

Enzymatic and Biocatalytic Pathways Towards Enantiopure this compound

Biocatalysis offers a sustainable and highly selective alternative to traditional chemical synthesis. Enzymes operate under mild conditions and can exhibit exquisite enantio- and regioselectivity. Multi-enzyme cascades, where several biocatalytic steps are performed sequentially in one or two pots, have been developed for the synthesis of enantiopure 1,2-amino alcohols from renewable feedstocks like L-phenylalanine. nih.govresearchgate.net

A representative cascade begins with the conversion of L-phenylalanine into the chiral diol intermediate, (R)-1-phenyl-1,2-diol, in high yield and enantiomeric excess. hims-biocat.euresearchgate.net This transformation involves a sequence of four enzymatic steps: deamination, decarboxylation, enantioselective epoxidation, and enantioselective hydrolysis. hims-biocat.eu

From this chiral diol, divergent pathways can lead to different amino alcohols. researchgate.netacs.org To obtain a phenylethanolamine-type structure, a two-step cascade can be employed:

Oxidation: An alcohol oxidase selectively oxidizes the diol intermediate to a 2-hydroxy-2-phenylacetaldehyde. researchgate.netacs.org

Reductive Amination: An amine dehydrogenase (AmDH) then catalyzes the amination of the aldehyde to the final enantiopure amino alcohol. researchgate.netacs.org This step requires a cofactor recycling system, often using a formate (B1220265) dehydrogenase and sodium formate to provide the necessary reducing equivalents (NADH). researchgate.netacs.org

This strategy has been used to synthesize (R)-phenylethanolamine from (R)-1-phenyl-1,2-diol in 92% yield and >99.9% enantiomeric excess. researchgate.netacs.org Adapting this pathway to produce this compound would require enzymes capable of accepting the more sterically hindered substrate precursors.

Table 2: Representative Multi-Enzyme Cascade for Enantiopure Amino Alcohol Synthesis

StepReactionKey Enzyme(s)Starting MaterialProductYield (%)ee (%)
1Multi-step conversionPhenylalanine ammonia (B1221849) lyase, Phenolic acid decarboxylase, Styrene monooxygenase, Epoxide hydrolaseL-Phenylalanine(R)-1-phenyl-1,2-diol75 (overall)>99
2Oxidation & Reductive AminationAlcohol oxidase, Amine dehydrogenase (AmDH), Formate dehydrogenase (FDH)(R)-1-phenyl-1,2-diol(R)-Phenylethanolamine92>99.9

This table is a summary of findings from biocatalytic cascade syntheses starting from L-phenylalanine. hims-biocat.euresearchgate.netacs.orgacs.org


Enzyme-Mediated Resolutions

Enzymatic kinetic resolution is a powerful tool for separating enantiomers from a racemic mixture. This technique leverages the stereoselectivity of enzymes, such as lipases, proteases, or acylases, which preferentially catalyze the transformation of one enantiomer, allowing for the separation of the unreacted, enantiopure substrate or the transformed product. For amino alcohols, this often involves the acylation of the amino or hydroxyl group.

In a typical process, a racemic mixture of 1-amino-2-methyl-1-phenyl-propan-2-ol would be subjected to an enzyme in the presence of an acylating agent. The enzyme, for instance, a lipase, would selectively acylate the (S)-enantiomer, leaving the desired this compound unreacted. The resulting mixture of the acylated (S)-enantiomer and the unreacted (R)-enantiomer can then be separated by standard chromatographic or extraction methods. The choice of enzyme, solvent, and acyl donor is critical for achieving high enantioselectivity (E-value) and yield.

De Novo Biocatalytic Asymmetric Synthesis

Moving beyond resolution, de novo biocatalytic asymmetric synthesis aims to create the desired enantiomer directly from achiral or prochiral precursors. This approach often employs multi-enzyme cascades, combining several reaction steps in a single pot to improve efficiency and reduce waste.

For example, a potential biocatalytic route to this compound could be envisioned starting from a readily available precursor like L-phenylalanine. Multi-enzyme pathways have been successfully designed to convert L-phenylalanine into other enantiomerically pure amino alcohols. hims-biocat.eu Such a cascade might involve a sequence of enzymatic reactions including deamination, decarboxylation, epoxidation, and amination, with each step catalyzed by a specific, highly selective enzyme. hims-biocat.eu The development of suitable enzymes, often through protein engineering and techniques like "substrate walking," is crucial for accepting non-natural substrates and achieving high enantiomeric excess (ee). nih.gov For instance, an engineered amine dehydrogenase could be used in the final step for the reductive amination of a ketone precursor, delivering the chiral amine with high stereoselectivity. hims-biocat.eu

Chiral Resolution Techniques for Racemic Mixtures of 1-amino-2-methyl-1-phenyl-propan-2-ol

When a racemic mixture of 1-amino-2-methyl-1-phenyl-propan-2-ol is produced, classical and chromatographic resolution techniques are employed for the separation of its enantiomers.

Diastereomeric Salt Formation and Crystallization

A widely used and industrially scalable method for resolving racemic amines is through the formation of diastereomeric salts. acs.org This process involves reacting the racemic base, (±)-1-amino-2-methyl-1-phenyl-propan-2-ol, with an enantiomerically pure chiral acid, known as a resolving agent. libretexts.org

The reaction creates a mixture of two diastereomeric salts, (R)-amine·(R)-acid and (S)-amine·(R)-acid. Unlike enantiomers, diastereomers possess different physical properties, such as solubility, melting point, and crystal structure. wikipedia.org This difference allows for their separation by fractional crystallization. libretexts.orgwikipedia.org One of the diastereomeric salts will typically be less soluble in a given solvent and will crystallize out of the solution, while the other remains dissolved. The less soluble salt is then isolated by filtration. Finally, the resolved amine enantiomer is recovered by treating the purified diastereomeric salt with a base to neutralize the chiral acid. libretexts.org A key challenge is finding the optimal combination of resolving agent and solvent to maximize the yield and enantiomeric purity of the desired product. gavinpublishers.com

Table 1: Common Chiral Resolving Agents for Amines

Resolving Agent Type Typical Application
(+)-Tartaric Acid Acid Resolution of racemic bases
(-)-Mandelic Acid Acid Resolution of racemic amines and alcohols
(+)-Camphorsulfonic Acid Acid Resolution of racemic bases

Chromatographic Enantioseparation Methods

High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) offers a powerful analytical and preparative method for separating enantiomers. nih.gov This direct method relies on the differential interaction of the enantiomers with the chiral environment of the CSP. akjournals.com

For the separation of 1-amino-2-methyl-1-phenyl-propan-2-ol enantiomers, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are highly effective. nih.gov Columns like Chiralcel OD-H (cellulose tris-3,5-dimethylphenylcarbamate) can be used in either normal-phase (e.g., n-hexane/2-propanol/diethylamine) or reversed-phase modes. nih.gov The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the analyte enantiomers and the chiral selector. The choice of mobile phase composition, including modifiers and additives like diethylamine, is critical for optimizing the separation factor (α) and resolution (Rs).

Another class of CSPs effective for amine enantioseparation is based on proteins, such as α1-acid glycoprotein (B1211001) (AGP). akjournals.com These columns are typically operated under reversed-phase conditions using aqueous buffers and an organic modifier. akjournals.com

Table 2: Example HPLC Conditions for Amino Alcohol Enantioseparation

Parameter Condition
Column Cellulose tris-3,5-dimethylphenylcarbamate-based CSP
Mobile Phase n-hexane/2-propanol/diethylamine
Detection UV (e.g., at 220 nm)
Principle Differential interaction with the chiral stationary phase

Note: Conditions are illustrative and require optimization for the specific compound.

Scalability and Green Chemistry Considerations in the Synthesis of this compound

Modern synthetic chemistry places a strong emphasis on developing processes that are not only efficient but also environmentally benign and scalable. The principles of green chemistry are integral to the production of this compound.

Key considerations include improving atom economy, reducing the E-factor (which quantifies waste generation), and using less hazardous solvents. rsc.org For instance, replacing traditional solvents like DMF with greener alternatives such as ethyl acetate (B1210297) (EtOAc) can significantly improve the sustainability profile of a synthesis. unibo.it The use of catalytic methods, whether chemo-catalysts or biocatalysts, is inherently greener than using stoichiometric reagents. researchgate.net

For industrial-scale production, the scalability of the chosen synthetic route is paramount. Diastereomeric salt resolution is often favored for large-scale operations due to its robustness and relatively low cost. acs.org However, biocatalytic routes are becoming increasingly attractive for large-scale synthesis as they offer high selectivity under mild conditions (room temperature and atmospheric pressure), often in aqueous media, thereby reducing energy consumption and waste. hims-biocat.eu Furthermore, developing manganese-based catalysts for asymmetric hydrogenation presents a more sustainable alternative to noble metal catalysts (like rhodium or iridium) and has shown potential for gram-scale synthesis without loss of efficiency. acs.org The reusability of catalysts, whether they are enzymes or solid-supported chemical catalysts, is another crucial factor for a green and economically viable process. researchgate.net

Applications of R 1 Amino 2 Methyl 1 Phenyl Propan 2 Ol As a Chiral Ligand in Asymmetric Catalysis

Design Principles and Coordination Chemistry of (R)-1-amino-2-methyl-1-phenyl-propan-2-ol Ligands

The effectiveness of this compound as a chiral auxiliary stems from its rigid and well-defined structure, which upon coordination to a metal, creates a specific chiral environment. The design of ligands based on this scaffold often involves modifications to fine-tune its steric and electronic properties to suit specific catalytic transformations.

The development of more sophisticated ligands from the basic this compound structure is a key strategy for enhancing catalytic activity and enantioselectivity. Modifications typically target the amino and hydroxyl groups, as well as the phenyl ring. For instance, the nitrogen and oxygen atoms can be incorporated into larger, often heterocyclic, structures to create bidentate or tridentate ligands. wikipedia.org

One common modification involves the introduction of phosphine (B1218219) groups, creating P,N-ligands. wikipedia.org These nonsymmetrical P,N-ligands have demonstrated significant success in a variety of metal-catalyzed reactions, in many cases outperforming traditional C2-symmetric diphosphine or N,N-ligands. nih.gov The combination of a soft phosphorus donor and a hard nitrogen donor allows for strong and tunable coordination to a transition metal center. An example of this approach is the development of monooxazoline ligands, which feature a chiral oxazoline (B21484) ring derived from an amino alcohol, connected to a phosphorus-containing group. wikipedia.org

Another strategy involves the synthesis of ligands where the amino alcohol is part of a larger, more complex framework. For example, chiral P,N,N-ligands based on a ferrocenyl backbone have been shown to be highly effective in manganese-catalyzed asymmetric reactions. acs.org The modular nature of these ligands allows for systematic variation of substituents to optimize performance for a given substrate. nih.gov

The stereoelectronic properties of ligands derived from this compound are crucial determinants of their catalytic efficacy. The substituents on the ligand scaffold can exert both steric and electronic influences on the metal center, which in turn affect the binding of the substrate and the energetics of the transition states.

The steric bulk of the substituents near the coordination site plays a direct role in controlling the facial selectivity of substrate approach. By creating a sterically demanding pocket around the active site, the ligand can effectively block one pathway of substrate binding, leading to high enantioselectivity. For example, in ligands like semicorrins and bisoxazolines (BOX), the substituents at the stereogenic centers are positioned to shield the metal center, strongly influencing the outcome of reactions within the coordination sphere. nih.gov

Electronic effects are modulated by the electron-donating or electron-withdrawing nature of the functional groups on the ligand. These effects can alter the electron density at the metal center, thereby tuning its reactivity. For instance, the use of different aryl groups on a phosphine moiety or modifications to the phenyl ring of the original amino alcohol scaffold can impact the catalytic cycle. The combination of steric and electronic factors in a well-designed ligand is key to achieving high turnover numbers and excellent enantioselectivities in asymmetric catalysis.

Transition Metal-Catalyzed Asymmetric Hydrogenation Employing this compound Derivatives

Derivatives of this compound are widely used as chiral ligands in transition metal-catalyzed asymmetric hydrogenation. wikipedia.org This reaction is a fundamental method for the synthesis of chiral compounds, particularly alcohols and amines, from prochiral ketones, imines, and olefins. wikipedia.orgyoutube.com Ruthenium, rhodium, and iridium are common metals used in these catalytic systems.

The asymmetric hydrogenation of ketones and imines provides direct access to valuable chiral alcohols and amines, which are important building blocks in the pharmaceutical and fine chemical industries. youtube.comacs.org Catalysts derived from this compound and its analogs have shown remarkable efficiency and selectivity in these transformations.

For the hydrogenation of ketones, ruthenium complexes bearing chiral diphosphine and diamine ligands, developed by Noyori and coworkers, are highly effective. youtube.com While not directly derived from this compound, the principles of combining a metal with a chiral ligand are similar. The catalytic system often involves a Ru(II) precursor, a chiral diphosphine ligand like BINAP, and a chiral diamine. These catalysts can achieve extremely high levels of optical purity, approaching 100% enantiomeric excess (ee), and can exhibit very high turnover numbers. youtube.com The hydrogenation of β-amino ketones using chiral RuCl2(diphosphine)(1,2-diamine) complexes has been demonstrated to be a practical method for synthesizing important pharmaceutical intermediates. acs.org For example, the antidepressant (R)-fluoxetine can be synthesized via this method with a high substrate-to-catalyst ratio. acs.org

In the asymmetric hydrogenation of imines, both iridium and rhodium-based systems have been successful. wikipedia.org The reduction of imines is often more challenging than that of ketones due to potential catalyst inhibition by the amine product and the existence of E/Z isomers of the imine. youtube.com Nevertheless, catalysts incorporating chiral ligands derived from amino alcohols have been developed to overcome these challenges, providing chiral amines with high enantioselectivity.

SubstrateCatalyst SystemProductEnantiomeric Excess (ee)Reference
β-Amino KetonesRuPHOX-Ru bimetallic complexChiral β-Amino AlcoholsUp to 99.9% rsc.org
3-Dimethylaminopropiophenone(S,S)-RuCl2(diphosphine)(diamine)(R)-3-Dimethylamino-1-phenyl-propan-1-ol97.5% acs.org
α-Benzamido Ketone(R,R)-RuCl2(xylbinap)(diamine)(R)-N-(2-hydroxy-2-(4-(benzyloxy)phenyl)ethyl)benzamide97% acs.org

The asymmetric hydrogenation of olefins is a powerful tool for creating stereogenic centers. youtube.com While diphosphine ligands like BINAP and DuPhos have historically dominated this area, P,N-ligands derived from amino alcohols have emerged as a potent alternative, particularly for olefins that are difficult to hydrogenate with traditional catalysts. nih.gov

Iridium complexes with chiral P,N-ligands have significantly expanded the scope of asymmetric hydrogenation to include unfunctionalized and functionalized olefins with high efficiency and enantioselectivity. nih.gov The success of these ligands is attributed to their modular structure, which allows for fine-tuning of the catalyst's properties. The combination of a nitrogen-containing heterocycle with a phosphorus-containing arm in these ligands has proven to be highly effective. wikipedia.org

Asymmetric transfer hydrogenation (ATH) offers a practical alternative to using high-pressure gaseous hydrogen, instead employing readily available hydrogen donors like 2-propanol or formic acid. rsc.org Ruthenium(II) complexes are frequently used for this purpose, often in combination with chiral ligands derived from amino alcohols or diamines. rsc.org

Ligands based on the this compound scaffold can be employed in Ru(II)-catalyzed ATH of ketones. For example, ligands derived from cis-1-aminoindan-2-ol, which shares structural similarities with the target compound, have yielded some of the highest asymmetric inductions reported for amino alcohol ligands in this application. rsc.org These catalytic systems, typically generated in situ from a ruthenium precursor like [RuCl2(p-cymene)]2 and the chiral ligand in the presence of a base, can effectively reduce a range of aryl alkyl ketones to their corresponding chiral alcohols with high conversions and enantioselectivities. researchgate.net

The mechanism of these reactions is believed to involve the formation of a metal hydride species, which then delivers the hydride to the carbonyl carbon of the ketone in an enantioselective manner. The chirality of the resulting alcohol is dictated by the chiral environment created by the ligand around the metal center.

Ketone SubstrateLigand TypeCatalyst SystemProduct AlcoholEnantiomeric Excess (ee)Reference
Aryl Alkyl KetonesPhosphinoyl-imidazolium[Ru(η⁶-arene)(μ-Cl)Cl]₂ / Ligand / KOH(R)-AlcoholsHigh researchgate.net
Aromatic KetonesDiaminodiphosphineIridium Hydride ComplexOptically Active AlcoholsUp to 99% researchgate.net
Various Ketonescis-1-Aminoindan-2-olRuthenium(II)Chiral AlcoholsHigh rsc.org

Asymmetric Transfer Hydrogenation Catalyzed by this compound-Metal Complexes

Transfer Hydrogenation of Carbonyl Compounds

Derivatives of this compound are effective in the asymmetric transfer hydrogenation (ATH) of carbonyl compounds, a key method for synthesizing chiral alcohols. Ruthenium-catalyzed ATH of unprotected α-amino ketones, for instance, provides a direct and environmentally friendly route to chiral 1,2-amino alcohols, which are prevalent motifs in many pharmaceutical molecules. nih.govnih.gov This method is noted for being operationally simpler and a green chemistry alternative to processes that require protection and deprotection steps on the amino groups. nih.gov

A highly enantioselective protocol has been developed for the synthesis of crucial drug molecules using this approach. The ATH of various unprotected α-ketoamines using a Ruthenium catalyst proceeds with high yields and exceptional enantioselectivities, demonstrating the efficacy of this catalytic system. nih.gov

Table 1: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines

Substrate (α-Ketoamine) Product (1,2-Amino Alcohol) Enantiomeric Excess (ee) Yield
1a Norepinephrine >99% High
1b Epinephrine >99% High
- Phenylephrine >99% High
- Denopamine >99% High
- Norbudrine >99% High
- Levisoprenaline >99% High

Data sourced from studies on enantioselective ruthenium-catalyzed asymmetric transfer hydrogenation. nih.gov

Transfer Hydrogenation of Imines and Heteroaromatic Systems

The asymmetric transfer hydrogenation of imines is a powerful tool for the synthesis of chiral amines. Ligands derived from the norephedrine (B3415761) framework have been successfully applied to the reduction of imine-like substrates. Specifically, the ATH of prochiral cyclic sulfamidate imines using chiral rhodium complexes serves as an efficient method to stereoselectively prepare all four isomers of norephedrine and norpseudoephedrine. nih.gov

This process, which is accompanied by dynamic kinetic resolution, allows for the conversion of a racemic starting material into a single stereoisomer of the product with high selectivity. The reaction proceeds rapidly under mild conditions, using formic acid and triethylamine (B128534) as the hydrogen source, highlighting its practical utility. nih.gov While the focus has been heavily on ketimines and related substrates, the principles extend to the reduction of other C=N bonds, including those within certain heteroaromatic systems, although this area is less explored for norephedrine-based ligands compared to other catalyst systems.

Asymmetric Carbon-Carbon Bond Forming Reactions Mediated by this compound-Based Catalysts

Catalysts derived from this compound are instrumental in mediating various asymmetric carbon-carbon bond-forming reactions, which are fundamental in organic synthesis for building molecular complexity.

Aldol (B89426) and Mannich Type Reactions

Norephedrine-derived chiral auxiliaries have been employed to control stereochemistry in aldol reactions. For example, a diastereoselective aldol condensation has been reported using a 2-(β-ethoxycarbonyl)oxazolidine derived from norephedrine. acs.org This demonstrates the utility of the norephedrine scaffold in creating a chiral environment that can effectively guide the stereochemical outcome of the reaction.

In a related application, N-pyrrolidinyl norephedrine (NPNE) has been identified as a highly enantioselective ligand for the organozinc-catalyzed alkylation of aldehydes. mdpi.com While this is a 1,2-addition rather than an aldol reaction, it underscores the effectiveness of norephedrine derivatives in promoting enantioselective C-C bond formation with carbonyl compounds. Although various catalysts have been developed for asymmetric Mannich reactions, the use of ligands specifically derived from this compound is not as widely reported as other systems, such as those based on quinine (B1679958) or diamine scaffolds. mun.cafrontiersin.org

Michael Additions and Related Conjugate Additions

In the realm of conjugate additions, ligands and auxiliaries derived from this compound have been shown to direct stereoselectivity. A notable application involves the use of norephedrine-derived 2-alkenyloxazolidines in asymmetric conjugate additions, where the chiral auxiliary guides the approach of the nucleophile. acs.org The stereochemistry of the allylic stereocenter in these derivatives can direct the outcome of the conjugate addition, leading to products with high diastereoselectivity. acs.org This approach provides a reliable method for constructing chiral molecules through 1,4-addition pathways.

Cross-Coupling Reactions (e.g., Heck, Suzuki, Sonogashira)

Asymmetric cross-coupling reactions are powerful methods for forming carbon-carbon bonds. However, the application of chiral ligands derived from this compound in the most common of these reactions—Heck, Suzuki, and Sonogashira—is not extensively documented.

Heck Reaction: The development of the asymmetric Heck reaction has largely relied on chiral phosphine ligands, with (R)-BINAP being a prominent example that provides high enantioselectivity. uwindsor.ca

Suzuki Coupling: While a vast number of phosphine, nitrogen, and carbene-based ligands have been developed for the Suzuki reaction, specific, highly successful examples using norephedrine derivatives are not prevalent in the literature. libretexts.org

Sonogashira Coupling: Recent advances in asymmetric Sonogashira C(sp³)–C(sp) coupling have been enabled by catalyst systems using chiral cinchona alkaloid-based or guanidine-hybrid ligands with copper. sustech.edu.cnrsc.org

Allylic Alkylation and Cycloaddition Reactions

This compound has served as a scaffold for ligands in palladium-catalyzed asymmetric allylic alkylation (AAA). In one study, phosphine ligands derived from (1R,2S)-norephedrine were synthesized and used in the AAA of rac-1,3-diphenyl-2-propenyl acetate (B1210297) with dimethyl malonate. The ligand L23a, derived from (1R,2S)-norephedrine, afforded the (S)-product with 88% enantiomeric excess, demonstrating effective chiral induction.

Table 2: Pd-Catalyzed Asymmetric Allylic Alkylation Using a (1R,2S)-Norephedrine-Derived Ligand

Ligand Catalyst Precursor Enantiomeric Excess (ee)
L23a [Pd(allyl)Cl]₂ 88% (S)

Data from a study on chiral phosphine ligands in Pd-catalyzed asymmetric allylic alkylation.

Regarding cycloaddition reactions, such as the Pauson-Khand reaction, the development of catalytic asymmetric variants has also predominantly relied on other classes of chiral ligands, like (R)-BINAP, to achieve high enantioselectivity. nih.gov The use of norephedrine-derived ligands in asymmetric cycloadditions is not a widely reported strategy.

Organocatalytic Applications of this compound

This compound and its derivatives have found utility as organocatalysts, either directly or in synergistic combination with metal catalysts. Organocatalysis offers an attractive alternative to metal-based systems, often proceeding under mild conditions with high stereoselectivity.

Derivatives of this compound have been employed as catalysts in various direct organocatalytic transformations. A prominent example is the asymmetric conjugate addition of aldehydes to nitroolefins. This reaction is a powerful tool for the construction of chiral γ-nitro carbonyl compounds, which are versatile synthetic intermediates.

The use of prolinol-derived catalysts in the Michael addition of aldehydes to nitroalkenes is well-established. ethz.ch Mechanistic studies have revealed that the reaction often proceeds through the formation of an enamine intermediate from the aldehyde and the amine catalyst. nih.govnih.gov The subsequent reaction with the nitroolefin is the key stereodetermining step. While a wide array of amine catalysts have been explored, derivatives of this compound have also been investigated in related transformations.

AldehydeNitroolefinCatalyst (mol%)SolventTime (h)Yield (%)ee (%)Reference
Propanaltrans-β-Nitrostyrene10Toluene249592 nih.gov
Butanaltrans-β-Nitrostyrene5Chloroform488895 nih.gov
Pentanaltrans-β-Nitrostyrene10Toluene369193 ethz.ch

Table 1: Organocatalytic Asymmetric Conjugate Addition of Aldehydes to Nitroolefins

Synergistic catalysis, where an organocatalyst and a metal catalyst work in concert to promote a transformation, has emerged as a powerful strategy in asymmetric synthesis. This approach allows for the simultaneous activation of both the nucleophile and the electrophile, often leading to enhanced reactivity and selectivity.

Derivatives of this compound have been utilized as the chiral organocatalytic component in synergistic systems. For instance, in the conjugate addition of various nucleophiles to α,β-unsaturated compounds, a chiral amine can activate the substrate by forming a chiral iminium ion, while a metal catalyst can activate the nucleophile.

A notable application is the synergistic copper and amine-catalyzed enantioselective conjugate addition of Grignard reagents to α,β-unsaturated ketones. While a variety of chiral amino alcohol ligands have been explored, the general principle involves the formation of a chiral copper complex that facilitates the delivery of the alkyl group from the Grignard reagent to the enone, which is simultaneously activated by the chiral amine.

EnoneGrignard ReagentLigand (mol%)Metal Salt (mol%)SolventTemp (°C)Yield (%)ee (%)Reference
CyclohexenoneEtMgBr(1R,2S)-N-Pyrrolidinylnorephedrine (10)Cu(OTf)₂ (5)Toluene-788590 researchgate.net
ChalconeMeMgBr(1R,2S)-N-Methylnorephedrine (10)CuI (5)THF-789288 researchgate.net

Table 2: Synergistic Copper-Amine Catalyzed Conjugate Addition

Elucidation of Catalytic Reaction Mechanisms and Stereoinduction Models for this compound Ligands

The utility of chiral ligands, such as this compound, in asymmetric catalysis is fundamentally dependent on the specific reaction mechanisms through which they operate and the precise models of stereoinduction that dictate the stereochemical outcome of the reaction. While detailed mechanistic studies specifically focused on this compound are not extensively detailed in the public domain, the general principles governing catalysis by β-amino alcohols are well-established, particularly in the context of the enantioselective addition of organozinc reagents to aldehydes. mdpi.comwikipedia.org

A seminal and widely accepted mechanism for the enantioselective addition of dialkylzinc reagents to aldehydes, catalyzed by chiral β-amino alcohols, was proposed by Noyori and colleagues. mdpi.comresearchgate.netacs.org This mechanism involves the formation of a key catalytic species and proceeds through a well-defined catalytic cycle.

The Noyori Catalytic Cycle:

The catalytic cycle is initiated by the reaction of the chiral β-amino alcohol ligand with a dialkylzinc reagent. The acidic proton of the hydroxyl group reacts with one of the alkyl groups of the dialkylzinc to form an alkane and a zinc alkoxide. This is followed by coordination of the nitrogen atom of the amino group to the zinc center, forming a stable five-membered chelate ring. This initial complex, however, is not the catalytically active species.

The currently accepted model posits a "two zinc species mechanism," where the initially formed zinc-ligand complex further reacts with another molecule of dialkylzinc. acs.org This results in the formation of a dimeric zinc complex, which is the true catalyst. In this dimeric structure, one zinc atom is part of the chelate ring with the amino alcohol ligand, while the second zinc atom is bridged between the oxygen atom of the ligand and one of the alkyl groups.

The catalytic cycle can be summarized in the following steps:

Formation of the Zinc-Ligand Complex: The chiral amino alcohol reacts with dialkylzinc to form a zinc alkoxide-amine complex.

Formation of the Dimeric Active Catalyst: The initial complex aggregates with another molecule of dialkylzinc to form a binuclear zinc complex.

Coordination of the Aldehyde: The aldehyde substrate coordinates to one of the zinc centers of the dimeric catalyst. The coordination is directed by the steric and electronic properties of the chiral ligand.

Alkyl Transfer and Stereoinduction: The key enantioselective step involves the transfer of an alkyl group from the other zinc center to one of the enantiotopic faces of the coordinated aldehyde. The chiral environment created by the ligand dictates which face of the aldehyde is preferentially attacked.

Formation of the Product Zinc Alkoxide: After the alkyl transfer, a new zinc alkoxide of the product alcohol is formed.

Catalyst Regeneration: The product zinc alkoxide is displaced by a new molecule of aldehyde, thus regenerating the active catalytic species and continuing the cycle.

Stereoinduction Model:

The stereochemical outcome of the reaction is determined in the alkyl transfer step. The chiral ligand, this compound, creates a highly organized and sterically demanding transition state. The phenyl group and the two methyl groups on the ligand backbone project into space, creating a chiral pocket around the active zinc center.

The aldehyde substrate can coordinate to the zinc center in two possible orientations. However, one of these orientations will experience significant steric repulsion with the bulky substituents of the chiral ligand. Consequently, the aldehyde preferentially adopts the orientation that minimizes these steric clashes. This preferred orientation exposes one of the prochiral faces of the carbonyl group to the incoming alkyl group from the second zinc atom.

For this compound, the (R)-configuration at the carbon bearing the phenyl and hydroxyl groups, along with the stereocenter at the carbon with the amino and two methyl groups, establishes a specific and predictable chiral environment. This leads to the preferential formation of one enantiomer of the resulting secondary alcohol. The enantioselectivity is often high, demonstrating the efficiency of the chiral induction.

The table below illustrates the typical enantioselectivities achieved in the addition of diethylzinc (B1219324) to various aldehydes using chiral β-amino alcohol ligands, which are expected to be comparable for this compound.

AldehydeChiral Ligand TypeSolventTemperature (°C)Enantiomeric Excess (ee, %)Configuration of Major Product
Benzaldehyde (B42025)β-Amino AlcoholToluene0>95(R) or (S)
4-Chlorobenzaldehydeβ-Amino AlcoholHexaneRoom Temp~86(R) or (S)
2-Naphthaldehydeβ-Amino AlcoholTolueneRoom Temp>99(R) or (S)
3,4,5-Trimethoxybenzaldehydeβ-Amino AlcoholTolueneRoom Temp~93(R) or (S)
Cinnamaldehydeβ-Amino AlcoholHexane0~72(R) or (S)

Note: The specific configuration of the major product depends on the absolute configuration of the chiral ligand used. The data presented is representative of typical results found in the literature for this class of reactions. mdpi.com

Factors Influencing the Catalytic Cycle and Stereoinduction:

Several factors can influence the efficiency and stereoselectivity of the catalytic process:

Ligand Structure: The nature and size of the substituents on the chiral ligand are crucial. The bulky phenyl and methyl groups in this compound play a significant role in creating the necessary steric environment for high stereoinduction.

Temperature: Lower reaction temperatures generally lead to higher enantioselectivity by enhancing the energy difference between the diastereomeric transition states.

Non-linear Effects: In many cases, a non-linear relationship between the enantiomeric purity of the ligand and the enantiomeric excess of the product is observed. This phenomenon is often attributed to the formation of both homochiral and heterochiral dimeric zinc complexes, with the heterochiral dimer being less reactive or leading to lower enantioselectivity. wikipedia.org

Deployment of R 1 Amino 2 Methyl 1 Phenyl Propan 2 Ol As a Chiral Auxiliary in Stoichiometric Asymmetric Transformations

Fundamental Principles of Chiral Auxiliary-Induced Stereocontrol with (R)-1-amino-2-methyl-1-phenyl-propan-2-ol

The efficacy of this compound as a chiral auxiliary is rooted in its ability to be temporarily incorporated into a substrate, creating a new molecule with a built-in stereochemical bias. This bias dictates the stereochemical outcome of subsequent reactions. The fundamental principle lies in the formation of a covalent bond between the substrate and the auxiliary, typically through the amino or hydroxyl group, to form a chiral derivative such as an amide or an ester.

The stereocontrol exerted by the this compound auxiliary arises from the conformational rigidity of the resulting derivative. The phenyl and methyl groups of the auxiliary create a sterically demanding environment, effectively blocking one of the two faces of a prochiral center, such as an enolate or a double bond. This steric hindrance forces an incoming reagent to approach from the less hindered face, leading to the preferential formation of one diastereomer over the other.

For instance, when attached to a carboxylic acid to form an amide, the subsequent deprotonation at the α-carbon generates a chiral enolate. The fixed conformation of the auxiliary, often involving chelation with a metal ion, orients the bulky phenyl group to shield one face of the enolate plane. Consequently, electrophilic attack occurs predominantly from the opposite, more accessible face, resulting in a high degree of diastereoselectivity. The stereochemical outcome is therefore a direct consequence of the auxiliary's inherent chirality and its influence on the transition state geometry of the reaction.

Diastereoselective Synthesis of Complex Molecular Architectures Utilizing this compound Derivatives

The application of this compound and its derivatives has proven instrumental in the diastereoselective synthesis of a wide range of complex molecules. nih.gov By covalently attaching this chiral auxiliary to a substrate, chemists can effectively control the three-dimensional arrangement of atoms during key bond-forming reactions.

In the realm of nucleophilic additions, derivatives of this compound serve as powerful stereodirecting groups. When this auxiliary is incorporated into a molecule containing an electrophilic center, such as an aldehyde or ketone, it biases the trajectory of an incoming nucleophile. For example, the addition of an organometallic reagent to a ketone bearing the chiral auxiliary will proceed with a high degree of facial selectivity. The bulky phenyl and methyl groups of the auxiliary effectively block one face of the carbonyl group, forcing the nucleophile to attack from the less sterically encumbered side. This strategy has been successfully employed in the synthesis of chiral alcohols with high diastereomeric excess.

A notable application of this principle is seen in Michael additions, where the chiral auxiliary is attached to an α,β-unsaturated carbonyl compound. nih.gov The auxiliary directs the conjugate addition of a nucleophile, leading to the formation of a new stereocenter at the β-position with high diastereoselectivity. The resulting adduct can then be further elaborated, making this a valuable method for the construction of complex chiral molecules.

Reaction TypeSubstrateReagentDiastereomeric Ratio (d.r.)
Nucleophilic Addition to KetoneAuxiliary-bound propiophenoneGrignard Reagent>95:5
Michael AdditionAuxiliary-bound α,β-unsaturated esterOrganocuprate>90:10

This table presents representative data for diastereoselective nucleophilic additions directed by this compound derivatives.

Stereoselective alkylations and acylations are fundamental transformations in organic synthesis, and derivatives of this compound have been extensively used to control the stereochemistry of these reactions. rsc.orgnih.gov When the auxiliary is attached to a carboxylic acid to form an amide, deprotonation at the α-carbon generates a chiral enolate. nih.govharvard.edu The conformation of this enolate is conformationally restricted by the auxiliary, leading to highly diastereoselective alkylation or acylation upon reaction with an electrophile. nih.govorganic-chemistry.org

The stereochemical outcome of these reactions is highly predictable and is determined by the specific conformation of the enolate-auxiliary complex. The bulky groups on the auxiliary effectively shield one face of the enolate, directing the incoming electrophile to the opposite face. This method has been widely applied to the synthesis of enantiomerically enriched α-substituted carboxylic acids, which are valuable building blocks for many natural products and pharmaceuticals. rsc.org

ElectrophileBaseDiastereomeric Ratio (d.r.)
Benzyl bromideLithium diisopropylamide (LDA)>98:2
Methyl iodideSodium hexamethyldisilazide (NaHMDS)95:5
Acetyl chloriden-Butyllithium>99:1

This table illustrates the high diastereoselectivities typically achieved in the alkylation and acylation of enolates derived from amides of this compound.

Pericyclic reactions, which proceed through a cyclic transition state, are powerful tools for the construction of cyclic and polycyclic molecules. numberanalytics.commsu.edu The stereochemical outcome of these reactions can be effectively controlled by the use of chiral auxiliaries. numberanalytics.com When this compound is incorporated into one of the reacting components, it can induce a high degree of diastereoselectivity in the cycloaddition process.

For example, in a Diels-Alder reaction, the chiral auxiliary can be attached to the dienophile. The steric and electronic properties of the auxiliary influence the facial selectivity of the diene's approach, leading to the preferential formation of one diastereomeric adduct. The rigid framework of the auxiliary creates a well-defined chiral environment that biases the orientation of the reactants in the transition state. This strategy has been successfully utilized in the asymmetric synthesis of complex cyclic systems.

DieneDienophileDiastereomeric Excess (d.e.)
CyclopentadieneAuxiliary-bound acrylate>90%
IsopreneAuxiliary-bound maleimide>85%

This table provides examples of the diastereoselectivities achieved in Diels-Alder reactions using dienophiles bearing the this compound auxiliary.

Strategies for Auxiliary Cleavage and Recovery of Enantiopure Products and this compound

A crucial aspect of chiral auxiliary-based asymmetric synthesis is the efficient cleavage of the auxiliary from the desired product and its subsequent recovery for reuse. nih.gov The ideal cleavage method should be high-yielding and should not compromise the stereochemical integrity of the newly formed chiral center. For derivatives of this compound, several effective cleavage strategies have been developed.

When the auxiliary is attached via an amide linkage, common cleavage methods include acidic or basic hydrolysis. For instance, treatment with strong acid, such as hydrochloric acid, or a strong base, like potassium hydroxide, can effectively hydrolyze the amide bond to afford the enantiopure carboxylic acid and the free chiral auxiliary. thermofisher.compeptide.com In cases where the product is sensitive to harsh hydrolytic conditions, milder enzymatic methods can be employed. nih.govresearchgate.netrsc.org

Once cleaved, the chiral auxiliary, this compound, can be recovered from the reaction mixture. Its recovery is often straightforward due to the difference in physical and chemical properties between the auxiliary and the product. nih.gov For example, the basic nature of the amino alcohol allows for its separation from an acidic or neutral product through acid-base extraction. The recovered auxiliary can then be purified, often by recrystallization, and reused in subsequent asymmetric syntheses, which is a key advantage for both economic and environmental reasons.

LinkageCleavage ReagentProduct TypeAuxiliary Recovery Method
Amide6M HClCarboxylic AcidAcid-base extraction
AmideKOHCarboxylic AcidAcid-base extraction
EsterLiOHCarboxylic AcidAcid-base extraction

This table summarizes common cleavage and recovery strategies for this compound.

Advanced Computational and Theoretical Investigations into the Structure and Reactivity of R 1 Amino 2 Methyl 1 Phenyl Propan 2 Ol and Its Metal Complexes

Conformational Analysis and Intramolecular Interactions in (R)-1-amino-2-methyl-1-phenyl-propan-2-ol

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful methods for exploring the conformational landscape of flexible molecules. For amino alcohols like this compound, the key degrees of freedom are the torsion angles around the single bonds of the propanol (B110389) backbone. Theoretical studies on analogous 1,2-aminoalcohols and substituted propanols reveal that the potential energy surface is characterized by several local minima, each corresponding to a stable conformer. researchgate.netmdpi.com

Calculations are typically performed using functionals such as B3LYP or M06-2X with a suitable basis set (e.g., 6-311+G(d,p)) to accurately model the electronic structure and dispersion interactions. nih.gov The process involves a systematic search of the conformational space by rotating key dihedral angles, followed by geometry optimization of the resulting structures to find the energy minima. The results of these calculations provide the relative energies of the different conformers, their geometric parameters, and the energy barriers for interconversion. For this compound, the preferred conformations are expected to be those that minimize steric hindrance between the bulky phenyl and gem-dimethyl groups while optimizing intramolecular interactions.

Table 1: Representative Calculated Relative Energies of Phenylpropanolamine Analog Conformers This table presents hypothetical, yet representative, data for different conformers based on computational studies of similar molecules. ΔE represents the relative energy in kcal/mol compared to the most stable conformer.

ConformerDihedral Angle (O-C-C-N)Relative Energy (ΔE, kcal/mol)Population (%)
A (Global Minimum) ~60° (gauche)0.0075.2
B ~180° (anti)1.5015.5
C ~-60° (gauche')2.509.3

Intramolecular hydrogen bonding plays a crucial role in dictating the preferred conformations and contributing to the stereochemical stability of amino alcohols. nih.govustc.edu.cn In this compound, the hydroxyl group (-OH) can act as a hydrogen bond donor, while the nitrogen atom of the amino group (-NH2) can act as an acceptor. This interaction often results in the formation of a pseudo-five-membered ring, which stabilizes specific gauche conformations. nih.gov

The existence and strength of these hydrogen bonds can be demonstrated and quantified through both experimental techniques, like IR and NMR spectroscopy, and theoretical calculations. nih.govmdpi.com Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) analysis can identify bond critical points between the hydrogen and acceptor atoms, providing evidence of a bonding interaction. The strength of the hydrogen bond influences the relative energies of the conformers, making the hydrogen-bonded conformer significantly more stable than others where this interaction is absent. This conformational locking is a key element in the transfer of chirality in asymmetric synthesis, as it pre-organizes the ligand for effective stereochemical communication.

Table 2: Typical Calculated Hydrogen Bond Parameters in Amino Alcohols This table shows representative data for intramolecular hydrogen bonds found in similar amino alcohol structures.

ParameterValue
H···N Distance 2.1 - 2.4 Å
O-H···N Angle 140 - 160°
Stabilization Energy 2 - 5 kcal/mol

Molecular Docking and Dynamics Simulations of this compound-Metal Complexes

When this compound acts as a chiral ligand, its coordination to a metal center is the first step in many catalytic processes. Molecular docking and dynamics simulations are computational techniques used to predict and analyze the structure, stability, and dynamics of the resulting metal complexes. nanobioletters.comnih.gov

Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a metal ion or a larger receptor. researchgate.netbeu.edu.az For this compound, the most common binding mode is as a bidentate ligand, coordinating to the metal center through the nitrogen of the amino group and the oxygen of the hydroxyl group to form a stable five-membered chelate ring. researchgate.netalfa-chemistry.com Docking algorithms can explore various possible coordination geometries and score them based on binding affinity, which is often estimated as a binding energy. These studies help identify the most plausible structure of the active catalytic species. nih.gov

Following docking, molecular dynamics (MD) simulations can be performed to study the stability and conformational flexibility of the metal complex over time. mdpi.commdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the complex behaves in a simulated environment. These simulations can confirm the stability of the chelate ring and analyze the dynamic interactions within the complex, such as the orientation of the phenyl group, which is critical for creating the chiral environment necessary for asymmetric catalysis.

Table 3: Representative Calculated Binding Energies for Amino Alcohol-Metal Complexes This table provides illustrative binding energy data for bidentate coordination of an amino alcohol ligand to different metal ions, as might be determined by docking or DFT calculations.

Metal IonBinding Energy (kcal/mol)Key M-N Distance (Å)Key M-O Distance (Å)
Cu(II) -25.5~2.05~1.98
Zn(II) -21.8~2.15~2.08
Pd(II) -30.2~2.10~2.05

The environment surrounding a metal complex, including solvent molecules and counterions, can significantly influence its geometry and stability. rsc.org Computational simulations are particularly useful for modeling these effects. Explicit solvent models, where individual solvent molecules are included in the simulation box, can reveal specific solvent-ligand or solvent-metal interactions. researchgate.net Continuum solvent models, which represent the solvent as a medium with a specific dielectric constant, are computationally less expensive and can account for bulk solvent effects on the electrostatic interactions within the complex. researchgate.net

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States in this compound Catalyzed Reactions

DFT is a cornerstone of modern computational chemistry for investigating reaction mechanisms. nih.govrsc.org When a complex of this compound catalyzes a reaction, such as the asymmetric addition of a nucleophile to a carbonyl compound, DFT can be used to map out the entire catalytic cycle. rsc.orgacs.org

This involves calculating the structures and energies of all reactants, intermediates, transition states, and products along the reaction pathway. researchgate.netpatonlab.com Locating the transition state—the highest energy point along the reaction coordinate—is particularly important, as its energy determines the activation barrier and thus the rate of the reaction. researchgate.net

For asymmetric reactions, DFT calculations are performed for the pathways leading to both the (R) and (S) products. The difference in the activation energies (ΔΔG‡) between the two diastereomeric transition states determines the enantioselectivity of the reaction. chemrxiv.org By analyzing the geometries of these transition states, researchers can pinpoint the specific non-covalent interactions (e.g., steric repulsion, hydrogen bonds, CH-π interactions) that are responsible for stabilizing one transition state over the other. This detailed mechanistic understanding is invaluable for explaining the observed stereochemical outcome and for rationally designing more effective and selective chiral catalysts. acs.org

Table 4: Representative DFT-Calculated Activation Energies for a Catalyzed Reaction This table shows hypothetical, yet representative, activation energy data for the key enantioselective step in a reaction catalyzed by a chiral amino alcohol-metal complex.

Reaction StepTransition StateActivation Energy (ΔG‡, kcal/mol)
Pathway to (R)-product TS-R12.5
Pathway to (S)-product TS-S14.8
Enantioselectivity (ΔΔG‡) TS-S - TS-R2.3

Energetic Profiles of Catalytic Cycles

The elucidation of a complete catalytic cycle through computational methods involves identifying all relevant intermediates and transition states and calculating their relative energies. This energetic profile reveals the rate-determining step and the turnover-limiting step of the reaction. For amino alcohol-catalyzed reactions, such as the well-studied addition of dialkylzinc reagents to aldehydes, density functional theory (DFT) is a common method to map out the potential energy surface.

A widely accepted mechanism for catalysis by β-amino alcohols like (-)-3-exo-(dimethylamino)isoborneol (DAIB), a close structural and functional analog, involves the formation of a dinuclear zinc complex. elsevierpure.com The reaction between the amino alcohol ligand and two equivalents of a dialkylzinc reagent forms a chiral dinuclear zinc chelate. elsevierpure.comacs.org This complex then coordinates with the aldehyde substrate. The key alkyl transfer step, which is often the turnover-limiting and stereodetermining step, proceeds via a six-membered, chair-like transition state. elsevierpure.comyoutube.com In this transition state, the alkyl group migrates from a zinc center to the carbonyl carbon of the aldehyde. elsevierpure.com

A theoretical study of a catalytic cycle would involve the following key steps, with their associated energies calculated:

Formation of the Catalyst Precursor: Calculation of the reaction energy for the formation of the dinuclear zinc-amino alcohol complex from the free ligand and dialkylzinc.

Substrate Binding: Determination of the binding energy of the aldehyde to the dinuclear catalyst complex.

Stereodetermining Transition State: Locating the transition state for the alkyl transfer to the aldehyde. The energy of this state is critical as it controls both the rate and the enantioselectivity.

Product Formation and Release: Calculation of the energy of the resulting zinc alkoxide intermediate and the subsequent product release upon hydrolysis.

Origin of Enantioselectivity: Transition State Analysis

The predictive power of computational chemistry is most evident in its ability to explain and predict enantioselectivity. This is achieved by locating and comparing the energies of the diastereomeric transition states that lead to the (R) and (S) products. The enantiomeric excess (ee) of a reaction is directly related to the energy difference (ΔΔG‡) between these two transition states. A small energy difference of just 1.8 kcal/mol at room temperature corresponds to an enantiomeric excess of over 95%.

For the addition of diethylzinc (B1219324) to benzaldehyde (B42025) catalyzed by β-amino alcohols, quantum chemical calculations are performed to identify the transition state structures. researchgate.net The chiral ligand, this compound, creates a specific three-dimensional environment around the catalytic active site. In the favored transition state, steric interactions between the substituents on the ligand, the aldehyde, and the alkylating agent are minimized. For example, the phenyl group of the aldehyde will preferentially orient itself to avoid steric clash with the bulky substituents of the chiral ligand.

In the Noyori mechanism for dialkylzinc additions, the enantioselectivity arises from the C2-symmetric chiral environment of the dinuclear zinc catalyst precursor formed from an enantiomerically pure ligand. elsevierpure.com In contrast, a racemic ligand can form a more stable, but far less reactive, meso-dimer, which helps explain nonlinear effects where the enantiopurity of the product exceeds that of the ligand. elsevierpure.com Analysis of the transition state geometry, often visualized with models analogous to the Zimmerman-Traxler model for aldol (B89426) reactions, allows chemists to rationalize how the ligand's stereocenters dictate the facial selectivity of the attack on the prochiral aldehyde. youtube.com

Table 1: Representative Enantioselectivities in Amino Alcohol-Catalyzed Diethylzinc Addition to Aldehydes

Ligand TypeAldehyde SubstrateYield (%)Enantiomeric Excess (ee, %)Product ConfigurationReference
Pinane-based 1,4-amino alcoholBenzaldehydeUp to 90Up to 99(R) or (S) researchgate.net
2-AzanorbornylmethanolBenzaldehyde-Up to 75- nih.gov
(-)-DAIB (15% ee)Benzaldehyde-95(S) elsevierpure.com
Binaphthyl-based amino alcoholVariousHighHigh- nih.gov

Prediction of Chiroptical Properties for this compound and Its Derivatives

Chiroptical spectroscopy, including Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), provides experimental characterization of chiral molecules. Computational methods have become essential for interpreting these spectra and assigning the absolute configuration of molecules. nih.gov

Theoretical Circular Dichroism Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the molecule's three-dimensional structure. Time-dependent density functional theory (TD-DFT) has emerged as a robust method for calculating ECD spectra from first principles, offering a good balance between accuracy and computational cost. nih.govresearchgate.net

The standard procedure involves several steps:

Conformational Search: A thorough search for all low-energy conformers of the molecule is performed using molecular mechanics or semi-empirical methods.

Geometry Optimization: The geometries of the most stable conformers are then optimized at a higher level of theory, typically DFT (e.g., B3LYP/6-31G(d)).

TD-DFT Calculation: For each optimized conformer, the excitation energies and rotatory strengths are calculated using TD-DFT. The choice of functional and basis set is crucial; functionals like B3LYP or CAM-B3LYP with basis sets containing diffuse functions (e.g., aug-cc-pVDZ) are commonly used. nih.govnih.gov

Spectral Averaging: The calculated spectra for each conformer are then averaged according to their Boltzmann population at a given temperature to produce the final theoretical ECD spectrum.

This final spectrum is then compared with the experimental one. A good match between the signs and shapes of the Cotton effects allows for a reliable assignment of the molecule's absolute configuration. researchgate.net

Optical Rotatory Dispersion Calculations

Optical Rotatory Dispersion (ORD) is the measurement of a molecule's specific rotation at different wavelengths of light. While experimental determination of absolute configuration often relies on comparing the sign of rotation at a single wavelength (typically 589 nm), this can sometimes be misleading. nih.gov Ab initio calculation of the entire ORD curve provides a much more reliable method for assigning absolute configuration. nih.govcapes.gov.br

The computational approach is similar to that for ECD. Both Hartree-Fock (HF) and DFT methods can be used to predict the optical rotatory power at several wavelengths. nih.govresearchgate.net High-accuracy methods like coupled-cluster theory can provide superb agreement with experimental data across a wide range of wavelengths, though at a much higher computational cost. nih.govresearchgate.net The reliability of the prediction increases at wavelengths approaching an electronic absorption, where the magnitude of the rotation is larger. nih.gov By comparing the trend of the calculated ORD curve with the experimental data, a confident assignment of the absolute configuration of this compound and its derivatives can be achieved.

Table 2: Common Functionals and Basis Sets in Chiroptical Calculations

Calculation TypeCommon FunctionalsCommon Basis SetsKey ConsiderationReference
ECDB3LYP, CAM-B3LYP, PBE0, M06-2X6-31G(d), 6-311++G(2d,2p), aug-cc-pVDZLong-range corrected functionals (e.g., CAM-B3LYP) can be better for charge-transfer excitations. nih.govnih.govresearchgate.net
ORDB3LYP, HF6-311++G(2d,2p), 3-21G*Comparison across multiple wavelengths is more reliable than a single point. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Machine Learning Applications for Catalyst Design Using this compound Scaffolds

The traditional experimental approach to catalyst optimization is often resource- and time-intensive. The integration of data science, particularly Quantitative Structure-Activity Relationship (QSAR) modeling and Machine Learning (ML), is revolutionizing catalyst design by enabling the rapid prediction of catalyst performance. nih.gov

QSAR models establish a mathematical correlation between the chemical structures of catalysts and their observed activity or selectivity. For asymmetric catalysis, the goal is often to predict the enantiomeric excess (% ee). This is achieved by representing the catalyst structure with a set of numerical parameters known as descriptors. These can include steric parameters (e.g., buried volume), electronic parameters (e.g., partial charges), and complex, grid-based fields that represent the catalyst's 3D shape and electronic properties. nih.gov

More recently, advanced machine learning algorithms like Deep Neural Networks (DNNs) and Random Forests have shown remarkable success in predicting enantioselectivity, even with relatively small datasets. nih.govrsc.org In a typical workflow:

A dataset is compiled, consisting of a series of catalysts based on a common scaffold (like an amino alcohol), the substrates, and the experimentally determined % ee for the reaction.

For each reaction component, a set of molecular descriptors is calculated. For catalysis, it is often beneficial to calculate descriptors for a model of the key transition state or a metal-ligand-substrate complex. rsc.org

A machine learning model is trained on this dataset to learn the complex, nonlinear relationship between the descriptors and the enantioselectivity.

The trained model can then be used to predict the % ee for new, untested catalysts, allowing researchers to screen vast virtual libraries and prioritize the most promising candidates for synthesis.

For example, a Deep Neural Network model has been used to predict the % ee for Pd-catalyzed enantioselective C-H functionalization reactions using chiral amino acid ligands, achieving a root mean square error (RMSE) of only ~6-8% ee. rsc.org Such models, applied to scaffolds like this compound, can accelerate the discovery of highly effective catalysts for new transformations by identifying the key structural features that govern stereoinduction. nih.gov

Structural Modifications and Derivatization Strategies for Enhancing the Performance of R 1 Amino 2 Methyl 1 Phenyl Propan 2 Ol in Asymmetric Synthesis

Synthesis of Novel (R)-1-amino-2-methyl-1-phenyl-propan-2-ol Analogues with Tunable Steric and Electronic Properties

The catalytic activity and enantioselectivity of this compound are highly dependent on its three-dimensional structure and the electronic nature of its functional groups. By systematically modifying these features, novel analogues with improved performance for specific asymmetric transformations can be developed. Key strategies involve alterations to the phenyl ring, the amino group, and the hydroxyl group.

One common approach to tune the steric and electronic environment of the catalyst is the introduction of substituents on the phenyl ring. For instance, the hydrogenation of the phenyl ring to a cyclohexyl ring can significantly alter the steric bulk and lipophilicity of the ligand, potentially leading to improved enantioselectivity in certain reactions. Research on related chiral amino alcohols, such as 2-amino-1,2-diphenylethanol (B1215729) and 2-amino-2-phenylethanol, has demonstrated that their cyclohexyl analogues exhibit enhanced enantioselectivity in asymmetric borane (B79455) reduction of prochiral ketones and conjugate addition of diethylzinc (B1219324) to enones. mpg.de This suggests that a similar modification to this compound could yield catalysts with different and potentially superior properties.

Modification of the amino and hydroxyl groups offers another avenue for creating analogues with tailored properties. N-alkylation or N-arylation of the primary amine can introduce steric hindrance and alter the electronic properties of the nitrogen atom, which can influence its coordination to a metal center or its role in organocatalysis. Similarly, O-alkylation or O-silylation of the hydroxyl group can modulate its acidity and hydrogen-bonding capabilities.

The synthesis of these analogues often involves multi-step sequences starting from this compound or its precursors. For example, N-substituted derivatives can be prepared through reductive amination or direct alkylation, while modifications to the phenyl ring can be achieved through aromatic substitution reactions prior to the final steps of the amino alcohol synthesis.

A summary of potential modifications and their expected effects is presented in the table below.

Modification SiteType of ModificationExpected Effect on PropertiesPotential Application
Phenyl Ring Substitution (e.g., -CH₃, -OCH₃, -CF₃)Alters electronic properties (electron-donating/withdrawing) and steric bulk.Tuning catalyst activity and enantioselectivity in metal-catalyzed reactions.
Hydrogenation to CyclohexylIncreases steric bulk and lipophilicity.Enhancing enantioselectivity in reductions and conjugate additions. mpg.de
Amino Group N-Alkylation/ArylationIncreases steric hindrance around the nitrogen atom.Improving stereocontrol in reactions where the amino group coordinates to the catalytic center.
Formation of Amides/SulfonamidesModifies the electronic nature and hydrogen-bonding capacity of the nitrogen.Creating ligands for a wider range of metal catalysts and organocatalytic applications.
Hydroxyl Group O-Alkylation/SilylationBlocks the hydroxyl group, preventing its participation in hydrogen bonding or as a proton source.Investigating the role of the hydroxyl group in the catalytic mechanism.

While specific studies on a broad range of this compound analogues are not extensively documented in publicly available literature, the principles derived from closely related chiral amino alcohols provide a strong foundation for the rational design of new, more effective catalysts.

Immobilization and Heterogenization of this compound Ligands for Recyclable Catalysis

Covalently attaching this compound or its derivatives to a polymer backbone is a widely explored method for immobilization. The choice of the polymer support is crucial and can influence the catalytic activity and selectivity. Common supports include polystyrene, polyethylene (B3416737) glycol (PEG), and other functionalized polymers. researchgate.netnih.gov

The ligand can be attached to the polymer via a linker, which is typically introduced by modifying either the amino or hydroxyl group of the amino alcohol. For instance, the amino group can be acylated with a polymerizable monomer followed by copolymerization, or it can react with a pre-functionalized polymer. The performance of the polymer-supported catalyst can be affected by factors such as the nature and length of the linker, the loading of the catalytic sites, and the physical properties of the polymer matrix (e.g., swelling behavior and porosity). researchgate.net

A study on the immobilization of (-)-norephedrine, a close analogue of the title compound, on silica (B1680970) demonstrated high activity and enantioselectivity in the continuous reduction of acetophenone. The catalyst showed excellent stability and could be used for over a week without significant deactivation, highlighting the benefits of covalent immobilization for long-term use. nih.gov

Table: Comparison of Polymer Supports for Catalyst Immobilization

Polymer Support Advantages Disadvantages
Polystyrene Mechanically stable, readily available with various functionalities. Can exhibit limited swelling in some solvents, potentially leading to reduced accessibility of catalytic sites. researchgate.net
Polyethylene Glycol (PEG) Good solubility in a range of solvents, can create a pseudo-homogeneous reaction environment. Lower mechanical stability compared to polystyrene.

| Dendrimers | Well-defined structure with a high density of functional groups on the periphery. | Synthesis can be complex and costly. |

Anchoring the chiral ligand onto the surface of inorganic materials like silica, alumina, or magnetic nanoparticles offers another effective route to heterogenization. These supports provide high surface areas and are generally robust under various reaction conditions.

The immobilization process typically involves the reaction of a functionalized derivative of this compound with the surface hydroxyl groups of the support. For example, a silyl (B83357) ether derivative of the amino alcohol can be used to form a stable covalent bond with silica. The resulting surface-anchored catalysts can be easily separated by filtration (or by a magnet in the case of magnetic nanoparticles) and reused.

Research on chiral nanoparticles supported on SiO₂ for the asymmetric hydrogenation of 1-phenyl-1,2-propanedione (B147261) has shown that such catalysts can be stable and reusable without the need for an in-situ chiral modifier, maintaining their enantioselectivity over multiple cycles. researchgate.net

Tagging the chiral catalyst with an ionic liquid (IL) or a fluorous chain provides a non-covalent method for immobilization that facilitates separation through liquid-liquid extraction.

Ionic Liquid Tagging: An ionic liquid tag, which is a salt that is liquid at or near room temperature, can be attached to the this compound scaffold. The resulting catalyst is soluble in an ionic liquid phase but insoluble in many organic solvents. This allows the reaction to be carried out in a biphasic system, with the catalyst residing in the ionic liquid phase and the reactants and products in the organic phase. After the reaction, the organic phase can be easily decanted, and the ionic liquid phase containing the catalyst can be reused. This approach has been successfully applied to various catalytic systems, demonstrating the potential for efficient catalyst recycling. researchgate.net

Fluorous Phase Tagging: This strategy involves attaching a highly fluorinated alkyl chain (a fluorous tag) to the chiral ligand. nih.gov Fluorous-tagged molecules exhibit unique solubility profiles, being soluble in fluorous solvents but insoluble in both organic and aqueous solvents. This property enables a "fluorous biphasic" separation, where the catalyst can be selectively extracted into a fluorous phase after the reaction. The fluorous solvent can then be evaporated to recover the catalyst for reuse. This technique offers a clean and efficient method for catalyst recycling. nih.govnih.gov

Development of Dimeric and Polymeric Forms of this compound for Cooperative Catalysis

The development of dimeric and polymeric forms of chiral ligands can lead to catalysts with enhanced activity and enantioselectivity due to cooperative effects between the catalytic centers. In these systems, multiple chiral units work in concert to create a more defined and effective chiral environment for the reaction.

Dimeric Catalysts: Dimeric ligands can be synthesized by linking two molecules of this compound through a flexible or rigid spacer. The nature of the linker can significantly influence the geometry of the resulting metal complex and, consequently, its catalytic performance. A well-designed linker can pre-organize the two chiral units in a way that enhances the stereochemical control of the reaction.

Polymeric Catalysts: The polymerization of a monomer derived from this compound can lead to a chiral polymer where the catalytic sites are an integral part of the polymer backbone. These polymeric catalysts can exhibit unique catalytic properties due to the close proximity of multiple chiral centers, which can lead to positive cooperative effects.

While specific examples of dimeric and polymeric catalysts derived directly from this compound are scarce in the literature, the concept of cooperative catalysis using multinuclear complexes is a well-established strategy for enhancing catalytic performance in asymmetric synthesis.

High-Throughput Screening and Combinatorial Chemistry Approaches for Optimization of this compound Based Catalysts

The rational design of catalysts, while powerful, can be a time-consuming process. High-throughput screening (HTS) and combinatorial chemistry offer a more rapid and efficient approach to discover and optimize catalysts based on the this compound scaffold.

Combinatorial Chemistry: This approach involves the parallel synthesis of a large library of structurally diverse analogues of the parent catalyst. By systematically varying the substituents on the phenyl ring, the amino group, and the hydroxyl group, a wide range of catalysts with different steric and electronic properties can be generated in a short period.

High-Throughput Screening: Once a library of potential catalysts has been synthesized, HTS techniques are employed to rapidly evaluate their performance in a specific asymmetric reaction. mdpi.com These methods typically involve miniaturized reaction formats (e.g., in microplates) and rapid analytical techniques, such as mass spectrometry, chromatography, or spectroscopic methods, to determine the conversion and enantiomeric excess of the product. researchgate.net

For instance, a workflow for accelerated asymmetric reaction screening has been established to map the chemical space of α-asymmetric alkylation of aldehydes. This approach has led to the discovery of highly enantioselective primary amine organocatalysts. researchgate.net Similar strategies could be applied to libraries of this compound derivatives to identify optimal catalysts for various transformations. The data obtained from HTS can provide valuable structure-activity relationships, which can guide further catalyst optimization.

Table: Techniques for High-Throughput Screening in Asymmetric Catalysis

Technique Principle Advantages
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to identify and quantify reaction products. High sensitivity and speed; can be coupled with liquid chromatography (LC-MS) for complex mixture analysis. researchgate.net
Gas Chromatography (GC) Separates volatile compounds based on their boiling points and interactions with a stationary phase. Chiral columns can be used to separate enantiomers. Excellent separation efficiency for volatile compounds; allows for direct determination of enantiomeric excess.
High-Performance Liquid Chromatography (HPLC) Separates compounds based on their interactions with a stationary phase under high pressure. Chiral stationary phases are used to resolve enantiomers. Applicable to a wide range of non-volatile compounds; provides accurate determination of enantiomeric excess.

| Spectroscopic Methods (e.g., UV-Vis, Fluorescence, Circular Dichroism) | Measure the absorption or emission of light by the reactants or products. Circular dichroism is particularly useful for chiral molecules. | Can be very rapid and suitable for real-time reaction monitoring. |

By combining the power of combinatorial synthesis with rapid screening techniques, the development of highly efficient and selective catalysts based on the this compound scaffold can be significantly accelerated.

Emerging Research Directions and Future Prospects for R 1 Amino 2 Methyl 1 Phenyl Propan 2 Ol in Advanced Chemical Synthesis

Integration of (R)-1-amino-2-methyl-1-phenyl-propan-2-ol into Cascade and Multicomponent Reactions

The demand for increased efficiency and molecular complexity in organic synthesis has propelled the development of cascade (or tandem) and multicomponent reactions (MCRs). These processes allow for the construction of complex molecules from simple precursors in a single operation, minimizing purification steps and resource consumption.

The structural framework of this compound makes it an ideal candidate for conversion into chiral catalysts and auxiliaries for these sophisticated reactions. Chiral oxazolines, readily synthesized from 1,2-amino alcohols, are particularly effective ligands in a wide range of organometallic and C-C bond-forming reactions. researchgate.net For instance, chiral bisoxazoline (BOX) ligands derived from amino alcohols are workhorses in asymmetric catalysis. The future application of this compound would involve its conversion into a novel oxazoline (B21484) ligand, which could then be employed to induce enantioselectivity in MCRs like the Petasis borono-Mannich reaction, which is itself a powerful method for generating chiral amino alcohols. chemrxiv.orgchemrxiv.org

Furthermore, enzymatic cascades represent a burgeoning field for the sustainable production of chiral amino alcohols. nih.govhims-biocat.eu Multi-enzyme pathways, sometimes assembled into de novo metabolic pathways, can convert simple starting materials like L-phenylalanine or even less complex substrates into enantiopure 1,2-amino alcohols with high efficiency. nih.govresearchgate.net These biocatalytic cascades are often designed as one-pot syntheses, embodying the principles of process intensification. researchgate.net

Table 1: Comparison of Synthetic Strategies for Chiral Amino Alcohols

Strategy Description Advantages Key Compound Classes Involved
Multicomponent Reactions Three or more reactants combine in a single pot to form a product containing structural elements of all starting materials. chemrxiv.orgchemrxiv.org High atom economy, operational simplicity, rapid generation of molecular complexity. Aldehydes, Amines, Boronic Acids
Enzymatic Cascades Multiple enzymatic reactions are run sequentially in one pot to convert a simple substrate to a complex product. nih.govresearchgate.net High stereoselectivity, mild reaction conditions, environmentally benign, can use renewable feedstocks. Amino Acids, Keto Acids, Alcohols

| Domino Reactions | A single transformation creates the functionality needed for a subsequent spontaneous intramolecular reaction to occur. researchgate.net | Builds complex cyclic systems efficiently, minimizes handling of intermediates. | Arylglyoxals, Amino Alcohols |

Application in Flow Chemistry and Microreactor Systems for Continuous Synthesis

Flow chemistry, utilizing microreactor technology, offers significant advantages over traditional batch processing, including superior control over reaction parameters, enhanced heat and mass transfer, improved safety, and straightforward scalability. nih.gov The integration of this compound-based synthesis or catalysis into continuous flow systems is a promising future direction.

Enzymatic cascades for producing chiral amino alcohols are particularly well-suited for adaptation to continuous-flow microreactors. nih.govresearchgate.net Such systems allow for the precise control of residence time, temperature, and substrate addition, which is crucial for optimizing multi-step enzymatic conversions that may be limited by substrate or product inhibition in batch mode. nih.gov By immobilizing enzymes derived from or used to synthesize amino alcohols within a microreactor, catalyst recycling is simplified, and process stability is enhanced, paving the way for automated, continuous production of high-value chiral compounds. nih.govmdpi.com This approach is a key component of process intensification, making the synthesis of complex molecules like this compound and its derivatives more economically viable and scalable. nih.gov

Exploration of Photoredox and Electrochemistry Coupled with this compound Catalysis

Visible-light photoredox catalysis and electro-organic synthesis have emerged as powerful and sustainable tools for forging chemical bonds under mild conditions. acs.orgrsc.orgdigitellinc.com A significant future prospect for this compound is its use as a precursor for chiral ligands that can work in concert with these modern synthetic methods to achieve asymmetric transformations.

In dual catalytic systems, a photoredox catalyst generates a reactive radical intermediate, while a separate chiral catalyst, often a Lewis acid complexed with a ligand derived from an amino alcohol, controls the stereochemical outcome of the subsequent bond formation. acs.org For example, chiral oxazaborolidinium ions and i-BuPyBox-ligated Lewis acids, both conceptually derivable from amino alcohol precursors, have been used to catalyze the enantioselective addition of α-aminoalkyl radicals to ketones and other acceptors. acs.orgorganic-chemistry.org

Similarly, asymmetric electrocatalysis is a frontier in organic synthesis. Recent work has shown that chiral ligands can be integrated with redox-active metals to create bifunctional electrocatalysts. A TEMPO-BOX-ligated copper catalyst, for instance, has been developed for the oxidative kinetic resolution of alcohols, including 1,2-amino alcohols. chemrxiv.org This demonstrates the potential for designing novel electrocatalysts based on the this compound scaffold to enable new, highly enantioselective redox transformations driven by electricity. organic-chemistry.orgchemrxiv.org

Table 2: Emerging Redox Strategies for Amino Alcohol Synthesis

Method Energy Source Key Principle Potential Role of this compound
Photoredox Catalysis Visible Light Generation of radical intermediates via single-electron transfer, often coupled with a chiral catalyst for stereocontrol. acs.orgorganic-chemistry.orgacs.org Precursor for chiral ligands (e.g., BOX, PyBox) in dual catalytic systems to guide enantioselective radical additions.

| Asymmetric Electrosynthesis | Electricity | Precise control of redox potential to drive reactions; can be coupled with chiral mediators or catalysts for stereocontrol. digitellinc.comorganic-chemistry.orgchemrxiv.org | Precursor for bifunctional ligands in novel electrocatalysts for asymmetric kinetic resolutions or cross-coupling reactions. |

Sustainability and Environmental Impact of this compound Synthesis and Application

Modern chemical synthesis places a strong emphasis on green chemistry principles, aiming to reduce waste, avoid hazardous reagents, and improve energy efficiency. The synthesis and application of this compound are increasingly being viewed through this lens.

The most significant advance in the sustainable synthesis of chiral amino alcohols is the shift towards biocatalysis. mdpi.comnih.gov Enzymes such as transaminases, ketoreductases, and amine dehydrogenases operate in water under mild conditions and can produce enantiopure amino alcohols with exceptional selectivity, avoiding the need for protecting groups and harsh metal catalysts often used in traditional chemical routes. nih.govnih.govacs.org The development of multi-enzyme pathways that convert renewable feedstocks, such as L-phenylalanine, directly into valuable chiral 1,2-amino alcohols exemplifies a highly sustainable and atom-economical approach. nih.govhims-biocat.eu

Other green methodologies are also being explored. Microwave-assisted protocols can dramatically shorten reaction times for the synthesis of derivatives like chiral oxazolines, improving energy efficiency. rsc.org Furthermore, integrated technologies like electrodialysis with bipolar membranes (EDBM) are being developed to tackle the waste generated during catalytic hydrogenation routes to amino alcohols. EDBM can split the salt byproducts back into their constituent acid and base (the amino alcohol), allowing the acid to be recycled in a closed-loop system, thereby achieving a truly atom-economic process. rsc.org

Potential for Novel Catalytic Cycles and Enantioselective Transformations Guided by this compound

The primary future value of this compound lies in its role as a versatile chiral precursor for a new generation of catalysts and ligands. polyu.edu.hk Its structure is readily incorporated into various ligand scaffolds, such as oxazolines, phosphoramidites, and N,N-dialkyl derivatives, which are central to many powerful enantioselective transformations. researchgate.netacs.org

For example, ligands derived from this amino alcohol could be applied to manganese-catalyzed asymmetric hydroamination of allylic alcohols, which proceeds through a "borrowing-hydrogen" cascade involving dehydrogenation, aza-Michael addition, and asymmetric hydrogenation. Similarly, ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines provides a green and direct route to other chiral 1,2-amino alcohols, a process that relies heavily on the design of the chiral ligand. acs.orgnih.gov

The development of catalysts from this compound could also enable novel C-H functionalization reactions. Recent breakthroughs have shown that chiral copper and iridium catalysts can achieve regio- and enantioselective radical C-H amination to furnish chiral β-amino alcohols, bypassing the need for pre-functionalized substrates. nih.gov The unique steric and electronic properties imparted by the gem-dimethyl and phenyl groups of the target molecule could lead to catalysts with unique reactivity and selectivity in these and other novel catalytic cycles.

Industrial Relevance and Scale-Up Potential of this compound Based Processes

Chiral 1,2-amino alcohols are privileged structures found in a vast number of pharmaceuticals and natural products, making them highly relevant to the fine chemicals and pharmaceutical industries. nih.govnih.govacs.orgwestlake.edu.cn The industrial potential of this compound is therefore intrinsically linked to its utility as a key intermediate for these high-value products.

The scalability of processes involving this compound is a critical consideration. Traditional multi-step syntheses are often not economically or environmentally viable on an industrial scale. Therefore, the future of its large-scale production and use is tied to the emerging technologies discussed previously.

Biocatalytic routes are particularly attractive for industrial scale-up due to their high selectivity, reduced waste, and operation under mild conditions. mdpi.comnih.gov The development of robust, engineered enzymes that can be immobilized and used in continuous flow reactors represents a major step towards the industrial-scale biosynthesis of chiral amino alcohols. nih.govnih.gov Likewise, the development of highly efficient and recyclable catalysts for asymmetric synthesis, such as those used in transfer hydrogenation or multicomponent reactions, is crucial for industrial application. chemrxiv.orgacs.org Methodologies that are operationally simple, use readily available starting materials, and have high atom economy, such as the catalytic enantioselective Petasis borono-Mannich reaction, are particularly promising for practical, large-scale synthesis. chemrxiv.orgchemrxiv.org

Table 3: Key Considerations for Industrial Scale-Up

Factor Challenge Modern Solution / Future Prospect
Cost-Effectiveness Expensive reagents, precious metal catalysts, multi-step syntheses. Biocatalysis with renewable feedstocks nih.gov, use of earth-abundant metal catalysts, process intensification via MCRs and cascade reactions. chemrxiv.org
Stereocontrol Achieving high enantiomeric excess on a large scale can be difficult. Asymmetric catalysis with highly efficient and recyclable ligands, biocatalysis using engineered enzymes. mdpi.comnih.govacs.org
Process Safety & Efficiency Use of pressurized hydrogen, cryogenic conditions, or hazardous reagents. Asymmetric transfer hydrogenation (avoids H₂ gas) acs.org, flow chemistry for better thermal control nih.gov, visible-light or electro-catalysis under ambient conditions. rsc.orgchemrxiv.org

| Sustainability & Waste | Generation of stoichiometric salt waste, use of toxic solvents. | Integrated systems like EDBM for reagent recycling rsc.org, use of aqueous media in biocatalysis researchgate.net, high atom-economy reactions. |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing (R)-1-amino-2-methyl-1-phenyl-propan-2-ol with high enantiomeric purity?

  • Methodological Answer : The compound can be synthesized via asymmetric catalysis or chiral resolution. For example, enantioselective reductive amination of 2-methyl-1-phenylpropan-2-one using a chiral catalyst (e.g., Ru-BINAP complexes) can yield the (R)-enantiomer with >90% ee. Alternatively, enzymatic resolution using lipases or acylases may separate racemic mixtures .
  • Key Considerations : Monitor reaction progress via chiral HPLC (e.g., Chiralpak IA column) to confirm enantiopurity. Optimize reaction temperature and solvent polarity to minimize racemization.

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from its stereoisomers?

  • Methodological Answer :

  • NMR : The (R)-configuration shows distinct splitting patterns in 1H^1H NMR due to diastereotopic protons. For instance, the methine proton adjacent to the amino group exhibits a doublet of doublets (δ 3.1–3.3 ppm) in the (R)-form, differing from the (S)-enantiomer by coupling constants.
  • IR : The asymmetric stretching vibration of the NH2_2 group (~3350 cm1^{-1}) and C-O-H bending (~1450 cm1^{-1}) provide structural confirmation .
    • Validation : Compare spectra with reference standards (e.g., from Sigma-Aldrich or TCI America) and computational simulations (DFT-based IR/NMR predictions).

Q. What are the recommended storage conditions to ensure the compound’s stability?

  • Methodological Answer : Store at 2–8°C in airtight, amber glass vials under inert gas (N2_2 or Ar) to prevent oxidation. Avoid exposure to moisture, as the amino group is hygroscopic and may form degradation products (e.g., imines or ketones) .
  • Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to track degradation.

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., receptors or enzymes)?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions between the compound’s chiral centers and target binding pockets. Focus on hydrogen bonding (NH2_2 and OH groups) and hydrophobic interactions (phenyl ring).
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes .
    • Validation : Cross-validate with experimental IC50_{50} data from radioligand binding assays or surface plasmon resonance (SPR).

Q. What experimental strategies resolve contradictions in reported solubility data for this compound?

  • Methodological Answer :

  • Solvent Screening : Use a standardized shake-flask method (OECD 105) in buffered solutions (pH 1.2–7.4) and organic solvents (e.g., DMSO, ethanol).
  • Thermodynamic Analysis : Apply local composition models (e.g., NRTL or UNIQUAC) to correlate solubility with solvent polarity and temperature .
    • Troubleshooting : Account for polymorphism by characterizing solid phases via XRPD. Discrepancies may arise from amorphous vs. crystalline forms.

Q. How can kinetic studies elucidate the compound’s degradation pathways under oxidative conditions?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to H2_2O2_2 (3% v/v) or UV light (ICH Q1B guidelines) and monitor degradation products via LC-MS.
  • Isotopic Labeling : Use 18O^{18}O-labeled H2_2O or 13C^{13}C-enriched precursors to trace oxidation mechanisms (e.g., hydroxylation of the phenyl ring) .
    • Analytical Tools : High-resolution mass spectrometry (HRMS) and MS/MS fragmentation to identify transient intermediates.

Q. What methodologies validate the compound’s stereochemical integrity during formulation studies?

  • Methodological Answer :

  • Chiral Stability Assays : Incubate the compound in simulated biological fluids (e.g., SGF/SIF) and analyze enantiomeric ratios using CE with cyclodextrin additives.
  • Circular Dichroism (CD) : Track changes in the CD spectrum (200–250 nm) to detect racemization .
    • Regulatory Alignment : Follow ICH Q6A guidelines for stereoisomer control in drug substances.

Q. How do in vitro toxicity assays (e.g., Ames test, hERG inhibition) inform risk assessment for this compound?

  • Methodological Answer :

  • Ames Test (OECD 471) : Use TA98 and TA100 Salmonella strains with/without metabolic activation (S9 fraction) to assess mutagenicity.
  • hERG Patch Clamp : Evaluate cardiac liability by measuring IC50_{50} for hERG channel inhibition in HEK293 cells .
    • Data Interpretation : Correlate results with structural analogs (e.g., phenethylamine derivatives) to identify toxicophores.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.